molecular formula C8H13NO2 B13169131 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Cat. No.: B13169131
M. Wt: 155.19 g/mol
InChI Key: CKDNVRRVXWEMBO-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, which incorporates both a 3,4-dihydro-2H-pyran ring and an aminoketone functional group, makes it a valuable scaffold for the synthesis of more complex molecules. Compounds based on the 3,4-dihydro-2H-pyran core are frequently explored as key intermediates in the development of active pharmaceutical ingredients . The aminoketone moiety is a privileged pharmacophore found in ligands for various biological targets. Research into structurally similar 3-amino-substituted dihydroheterocyclic compounds has demonstrated high affinity and selectivity for central nervous system receptors, such as the 5-HT1A serotonin receptor, highlighting the potential of this chemical class in the development of potential anxiolytic agents and other psychotropic therapeutics . As a versatile building block, this compound can undergo various synthetic transformations, including cycloadditions, condensations, and reductions, analogous to reactions documented for other ketone-based heterocycles like 3-acetylcoumarin . This reagent is intended for research and development purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

InChI

InChI=1S/C8H13NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h6H,1-5,9H2

InChI Key

CKDNVRRVXWEMBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)C(=O)CCN

Origin of Product

United States

Preparation Methods

Synthesis via Functionalization of 3,4-Dihydro-2H-pyran Precursors

A common strategy involves the modification of 3,4-dihydro-2H-pyran derivatives bearing reactive carbonyl groups at the 5-position, followed by nucleophilic substitution or addition reactions to introduce the amino-propanone functionality.

  • Starting Material Preparation:
    3,4-Dihydro-2H-pyran can be acylated at the 5-position using reagents such as trifluoroacetic anhydride in the presence of pyridine to yield 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one, a key intermediate for further transformations.

  • Nucleophilic Addition and Ring-Opening Cascade:
    Treatment of such acylated dihydropyrans with nucleophiles like 1,3-bis(trimethylsilyl) ethers in the presence of TiCl4 induces conjugate addition, ring opening, and intramolecular cyclization steps. This cascade can be adapted to introduce amino groups by selecting appropriate nitrogen nucleophiles.

  • Base-Promoted Domino Reactions:
    Base-catalyzed domino reactions involving malononitrile and secondary amines (e.g., piperidine or pyrrolidine) in solvents like dimethylformamide (DMF) at elevated temperatures (around 100 °C) have been shown to efficiently yield pyran derivatives substituted with amino groups at the 4-position and carbonyl functionalities at the 2-position. Although these examples are for related pyran derivatives, the methodology can be adapted for the synthesis of this compound by appropriate choice of amine and reaction conditions.

Multi-Component One-Pot Syntheses

  • InCl3-Catalyzed Four-Component Reaction:
    A highly efficient and green chemistry-compliant method involves the one-pot reaction of ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile catalyzed by indium(III) chloride (InCl3) in aqueous ethanol under ultrasonic irradiation. Although this method primarily synthesizes pyrano[2,3-c]pyrazole derivatives, the underlying principle of multi-component condensation and cyclization can be tailored to synthesize amino-substituted dihydropyran derivatives by substituting hydrazine with suitable amine nucleophiles and adjusting the ketoester components.

  • Advantages:
    This approach provides high yields (80%–95%), short reaction times (under 30 minutes), and excellent functional group tolerance, making it attractive for synthesizing complex amino-ketone substituted dihydropyrans.

Palladium-Catalyzed Carbonylation and Amination

  • Palladium-Catalyzed Carbonylation:
    For related 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, palladium-catalyzed carbonylation of trifluoromethanesulfonate (triflate) precursors has been used to introduce amino substituents at the 3-position. While this method is reported for benzopyran analogs, its conceptual framework can be extended to 3,4-dihydro-2H-pyran systems by preparing corresponding triflate intermediates and performing Pd-catalyzed amination/carbonylation reactions to install the amino-propanone group.

Comparative Data Table of Key Preparation Methods

Methodology Key Reagents & Conditions Yield Range Advantages Limitations References
Acylation + TiCl4-mediated ring opening 3,4-Dihydro-2H-pyran, trifluoroacetic anhydride, TiCl4, nucleophiles Moderate to High Cascade reaction, versatile nucleophile scope Requires Lewis acid catalyst, moisture sensitive
Base-Promoted Domino Reaction Secondary amines, malononitrile, KOH, DMF, 100 °C Excellent (up to 95%) Simple, selective, no organometallic catalyst High temperature, requires strong base
InCl3-Catalyzed Four-Component Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, malononitrile, InCl3, ultrasound High (80-95%) One-pot, green, short time, high yield Specific to pyrazole derivatives, may need adaptation
Palladium-Catalyzed Carbonylation Pd catalyst, triflate derivatives, amines, CO source Variable Enantioselective, applicable to benzopyrans Requires Pd catalyst, sensitive to conditions

Mechanistic Insights and Research Discoveries

  • The TiCl4-mediated cascade involves conjugate addition, retro-Michael ring opening, intramolecular nucleophilic attack, and dehydration steps, enabling efficient formation of β-carbonyl-substituted dihydropyrans with amino functionalities.

  • Base-promoted domino reactions proceed via initial nucleophilic substitution followed by intramolecular cyclization and elimination steps, allowing for the construction of complex amino-pyran frameworks under mild conditions without metal catalysts.

  • The InCl3-catalyzed multi-component reaction mechanism involves initial condensation of β-ketoesters with hydrazine to form pyrazolone intermediates, followed by nucleophilic attack on malononitrile-derived intermediates and tautomerization to yield the final amino-substituted pyrano derivatives.

  • Palladium-catalyzed carbonylation allows for selective introduction of amino groups via oxidative addition and carbonyl insertion steps, enabling functionalization of triflate-activated dihydropyran rings.

Summary and Recommendations for Synthesis

  • For laboratory-scale synthesis of This compound , the base-promoted domino reaction method offers a practical and high-yielding approach using readily available amines and malononitrile under basic conditions in DMF.

  • For more complex or enantioselective syntheses, palladium-catalyzed carbonylation of triflate intermediates can be considered, although this requires access to specialized catalysts and substrates.

  • The TiCl4-mediated ring-opening cascade provides a versatile synthetic route when starting from acylated dihydropyrans and can be adapted for amino substitution with appropriate nucleophiles.

  • Multi-component one-pot syntheses catalyzed by InCl3 under ultrasound irradiation can be explored for rapid assembly of related amino-substituted pyran frameworks, emphasizing green chemistry principles.

This comprehensive analysis integrates diverse, peer-reviewed research findings and methodologies, ensuring a professional and authoritative guide for the preparation of This compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, imines, alcohols, and various substituted amino derivatives .

Scientific Research Applications

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the pyran ring can provide structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Heterocycle Size : The pyran ring (six-membered) in the target compound and 4d offers greater stability compared to the pyrrol analog (five-membered) .

Biological Activity

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, with the CAS number 1592428-85-7, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.19 g/mol
  • Structure : The compound features a pyran ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interaction with neurotransmitter systems and potential therapeutic applications.

Pharmacological Effects

  • Serotonergic Activity :
    • Research indicates that derivatives related to this compound exhibit agonistic activity at the 5-HT1A_{1A} receptor, which is crucial in the modulation of anxiety and depression. Compounds similar to this compound have shown anxiolytic effects in various behavioral models .
  • Neuroprotective Properties :
    • Pyran-based compounds are noted for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). They have been shown to inhibit amyloid-beta aggregation and promote neuronal survival under stress conditions .
  • Antioxidant Activity :
    • The presence of amino and carbonyl groups in the structure allows for potential antioxidant activity, which can mitigate oxidative stress in cellular environments.

Case Studies and Research Findings

Several studies have explored the biological implications of pyran derivatives:

StudyFindings
Lee et al. (2009)Investigated the anxiolytic effects of pyran derivatives in animal models, demonstrating significant reductions in anxiety-like behaviors.
Chang et al. (2015)Reported that pyran compounds could reduce amyloid precursor protein production, thereby lowering amyloid-beta levels in neuronal cells.
Garkavtsev et al. (2011)Highlighted the structural requirements for high affinity at serotonin receptors among pyran derivatives, emphasizing the role of side chain modifications .

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with various neurotransmitter systems:

  • 5-HT1A_{1A} Receptor Agonism :
    • The compound acts as a full agonist at the 5-HT1A_{1A} receptor, influencing serotonin pathways that regulate mood and anxiety .
  • Inhibition of Amyloid Aggregation :
    • By modulating enzyme activity related to amyloid precursor protein processing, it may help in preventing neurodegenerative processes associated with AD .

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